molecular formula C21H19F3N2O2S B2668226 ethyl 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1226445-68-6

ethyl 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2668226
CAS No.: 1226445-68-6
M. Wt: 420.45
InChI Key: GVGFKACJYWCKJP-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate is an intricate chemical compound featuring a unique structure. This compound belongs to the imidazole class of organic compounds and is characterized by its distinctive blend of tolyl and trifluoromethylphenyl groups. The inclusion of these groups imparts the compound with a variety of chemical and physical properties, making it valuable in scientific research and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate typically involves the following steps:

  • Formation of Imidazole Core: : The imidazole ring is often constructed through a condensation reaction involving suitable aldehydes and amines.

  • Introduction of Substituents: : The p-tolyl and trifluoromethylphenyl groups are introduced via electrophilic aromatic substitution reactions.

  • Thioester Formation: : The thio group is introduced using thiol compounds under mild conditions, followed by esterification to yield the final product.

Industrial Production Methods

Industrial production methods typically involve optimized conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and advanced purification methods like column chromatography are commonly employed to produce this compound at scale.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Ethyl 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate can undergo oxidation reactions to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions may target the imidazole ring or the trifluoromethylphenyl group.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ethyl ester or thioether moieties.

Common Reagents and Conditions Used

  • Oxidizing Agents: : Potassium permanganate, m-chloroperoxybenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halides, nucleophiles like amines or alcohols.

Major Products Formed from These Reactions

  • Oxidation: : Formation of ethyl 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)sulfonyl)acetate.

  • Reduction: : Varied reduced derivatives depending on the reaction specifics.

  • Substitution: : Substituted ethyl esters or thioacetates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is often used as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it a valuable tool for chemists.

Biology

In biological research, ethyl 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate can be used to study enzyme interactions and receptor binding due to its imidazole core. This makes it useful in probing the functionality of biological macromolecules.

Medicine

Medically, this compound is explored for its potential pharmacological properties. Imidazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory effects, and this compound might exhibit similar properties.

Industry

In industrial applications, this compound can be utilized in the development of new materials or as an additive to enhance the properties of existing materials, such as polymers or coatings.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets within biological systems. The imidazole ring can coordinate with metal ions, affect enzyme activity, or modulate receptor functions. This molecular recognition ability is key to its activity, with pathways involving oxidative stress response, signal transduction, and metabolic regulation being typical examples.

Comparison with Similar Compounds

Ethyl 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate stands out due to its trifluoromethylphenyl group, which imparts unique electronic properties. Compared to other imidazole derivatives without this group, it exhibits distinct reactivity and biological activity.

Similar Compounds

  • Methyl 2-(imidazol-2-yl)acetate

  • Phenyl 1H-imidazole-2-carboxylate

  • Trifluoromethylbenzyl imidazole derivatives

Each of these compounds shares structural similarities but differs in specific substituents, leading to varied chemical and biological properties. This highlights the uniqueness of this compound in terms of its functionality and applications.

Properties

IUPAC Name

ethyl 2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2S/c1-3-28-19(27)13-29-20-25-12-18(15-9-7-14(2)8-10-15)26(20)17-6-4-5-16(11-17)21(22,23)24/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGFKACJYWCKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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